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Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanol

Cat. No.: B103523 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-3-
hexanol, a significant organic compound utilized in various research and development

applications. This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,5-Dimethyl-3-hexanol,
providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 m 1H H-3 (CH-OH)

~1.8 m 1H H-2 (CH)

~1.6 m 1H H-5 (CH)

~1.2 m 2H H-4 (CH₂)

~0.9 d 6H C-1, C-1' (CH₃)₂

~0.9 d 6H C-6, C-6' (CH₃)₂

(variable) br s 1H OH

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm Carbon Atom

~78 C-3 (CH-OH)

~42 C-5 (CH)

~34 C-2 (CH)

~30 C-4 (CH₂)

~23 C-6, C-6' (CH₃)₂

~18 C-1, C-1' (CH₃)₂

Infrared (IR) Spectroscopy Data
The infrared spectrum of 2,5-Dimethyl-3-hexanol exhibits characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3360 Strong, Broad O-H stretch (alcohol)

~2950 Strong C-H stretch (alkane)

~1470 Medium C-H bend (alkane)

~1100 Strong
C-O stretch (secondary

alcohol)

Mass Spectrometry (MS) Data
The mass spectrum of 2,5-Dimethyl-3-hexanol provides information about its molecular

weight and fragmentation pattern. The compound has a molecular weight of 130.23 g/mol .[1]

m/z Relative Intensity Assignment

130 Low [M]⁺ (Molecular Ion)

115 Moderate [M-CH₃]⁺

87 High [M-C₃H₇]⁺ (α-cleavage)

71 Moderate [C₅H₁₁]⁺

43 High (Base Peak) [C₃H₇]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2,5-Dimethyl-3-
hexanol.

Materials:

2,5-Dimethyl-3-hexanol sample
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Deuterated chloroform (CDCl₃)

NMR tubes (5 mm diameter)

Pipettes

Vortex mixer

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the 2,5-Dimethyl-3-hexanol sample into a

clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently vortex the mixture until the sample is fully dissolved.

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typically, a

single scan is sufficient due to the high sensitivity of proton NMR.
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¹³C NMR: Acquire the carbon-13 NMR spectrum. A greater number of scans will be

necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-

decoupled pulse sequence is commonly used to simplify the spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,5-Dimethyl-3-hexanol using its

infrared absorption spectrum.

Materials:

2,5-Dimethyl-3-hexanol sample

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Pipette

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:
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Background Spectrum:

Ensure the ATR crystal is clean and free of any residue.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove interferences from the instrument and atmosphere.

Sample Application:

Using a clean pipette, place a small drop of the liquid 2,5-Dimethyl-3-hexanol sample

directly onto the ATR crystal, ensuring the crystal surface is completely covered.

Data Acquisition:

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio. The data is collected over a range of approximately 4000

to 400 cm⁻¹.

Data Analysis:

The acquired spectrum will be automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups present in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,5-Dimethyl-3-
hexanol.

Materials:

2,5-Dimethyl-3-hexanol sample

Gas Chromatograph-Mass Spectrometer (GC-MS)

Syringe for sample injection
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Volatile solvent (e.g., dichloromethane or methanol) for sample dilution

Procedure:

Sample Preparation:

Prepare a dilute solution of the 2,5-Dimethyl-3-hexanol sample in a volatile solvent. The

concentration should be approximately 1 mg/mL.

Instrument Setup:

Set the GC parameters, including the injection port temperature, oven temperature

program, and carrier gas flow rate, to ensure proper separation and elution of the

compound.

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at

70 eV), mass range to be scanned, and detector voltage.

Data Acquisition:

Inject a small volume (typically 1 µL) of the prepared sample solution into the GC injection

port.

The sample is vaporized and carried through the GC column, where it is separated from

the solvent and any impurities.

As the 2,5-Dimethyl-3-hexanol elutes from the GC column, it enters the MS ion source,

where it is ionized and fragmented.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z),

and the detector records their abundance.

Data Analysis:

Analyze the resulting mass spectrum.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.
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Identify the base peak, which is the most intense peak in the spectrum.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide further structural information. Common fragmentation pathways for alcohols

include α-cleavage and dehydration.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion

Obtain Pure Sample

Dissolve in Appropriate Solvent
(e.g., Deuterated Solvent for NMR)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Calibration)

Process IR Data
(Background Correction) Process MS Data

Analyze NMR Spectra
(Chemical Shift, Multiplicity, Integration)

Structure Elucidation & Verification

Analyze IR Spectrum
(Functional Group Identification)

Analyze Mass Spectrum
(Molecular Ion, Fragmentation)

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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